molecular formula C7H8F3LiO3 B2619524 Lithium;(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate CAS No. 2567490-03-1

Lithium;(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate

Cat. No.: B2619524
CAS No.: 2567490-03-1
M. Wt: 204.07
InChI Key: AQRCTSJSECGVHU-FINAUTGASA-M
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Description

Lithium;(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate is a chemical compound that features a cyclopentane ring substituted with a hydroxyl group, a trifluoromethyl group, and a carboxylate group The presence of lithium indicates that it is a lithium salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of Functional Groups: The hydroxyl, trifluoromethyl, and carboxylate groups are introduced through specific reactions such as hydroxylation, trifluoromethylation, and carboxylation, respectively.

    Lithium Salt Formation: The final step involves the reaction of the carboxylic acid with a lithium base to form the lithium salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Lithium;(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Lithium;(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium;(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Lithium;(1R,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Lithium;(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

Lithium;(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

lithium;(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3.Li/c8-7(9,10)6(5(12)13)2-1-4(11)3-6;/h4,11H,1-3H2,(H,12,13);/q;+1/p-1/t4-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRCTSJSECGVHU-FINAUTGASA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC(CC1O)(C(=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1C[C@@](C[C@@H]1O)(C(=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3LiO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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